

# (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone chemical structure

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## Compound of Interest

Compound Name:	4-Chloro-3-fluorophenyl cyclohexyl ketone
CAS No.:	898769-24-9
Cat. No.:	B1324778

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Technical Profile: (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone

## Executive Summary

(4-Chloro-3-fluorophenyl)(cyclohexyl)methanone is a lipophilic aryl ketone scaffold utilized primarily as a building block in medicinal chemistry. It combines a metabolically stable halogenated phenyl ring with a bulky aliphatic cyclohexyl group. This specific structural motif—the 3-fluoro-4-chlorophenyl group—is a privileged substructure in drug discovery, often employed to block metabolic oxidation at the para-position while modulating electronic properties via the meta-fluorine.

This guide details the physicochemical properties, authoritative synthetic pathways, and analytical characterization of this intermediate, designed for researchers optimizing lead compounds in oncology (e.g., p38 MAPK inhibitors) and immunology (e.g., P2X7 antagonists).

## Structural Analysis & Physicochemical Properties

The molecule features a central ketone bridge linking an electron-deficient aromatic ring to a lipophilic aliphatic cycle.

Table 1: Physicochemical Profile

Property	Value / Description	Notes
IUPAC Name	(4-Chloro-3-fluorophenyl) (cyclohexyl)methanone	
Molecular Formula	C <sub>13</sub> H <sub>14</sub> ClFO	
Molecular Weight	240.70 g/mol	
Predicted LogP	4.8 – 5.2	High lipophilicity due to cyclohexyl and Cl substituents.
H-Bond Acceptors	2 (C=O, F)	Fluorine acts as a weak acceptor.
H-Bond Donors	0	
Rotatable Bonds	2	Carbonyl-Phenyl and Carbonyl-Cyclohexyl bonds.
Electronic Effect	Deactivated Ring	F and Cl are electron-withdrawing (inductive), deactivating the ring toward electrophilic attack.

## Structural Logic

- Fluorine (C3): Induces a strong

-withdrawing effect, increasing the acidity of adjacent protons and altering the dipole moment. It also serves as a metabolic block against Phase I oxidation at the meta-position.

- Chlorine (C4): Provides significant lipophilicity and fills hydrophobic pockets in target proteins.

- Cyclohexyl Group: A bulky, non-planar aliphatic moiety that provides steric occlusion, distinct from the planar geometry of a phenyl ring (a common bioisosteric replacement).

## Synthetic Architectures

Direct Friedel-Crafts acylation of 1-chloro-2-fluorobenzene is not recommended due to the deactivating nature of the halogens, which leads to harsh reaction conditions and poor regioselectivity (mixture of isomers).

The Grignard Addition to Nitrile is the industry-standard "Expert Route" for this scaffold, ensuring regioselectivity and high yield.

### Route A: Grignard Addition to 4-Chloro-3-fluorobenzonitrile (Recommended)

This pathway utilizes the lower reactivity of the nitrile group to prevent over-addition (formation of tertiary alcohols), a common side reaction when using acid chlorides.

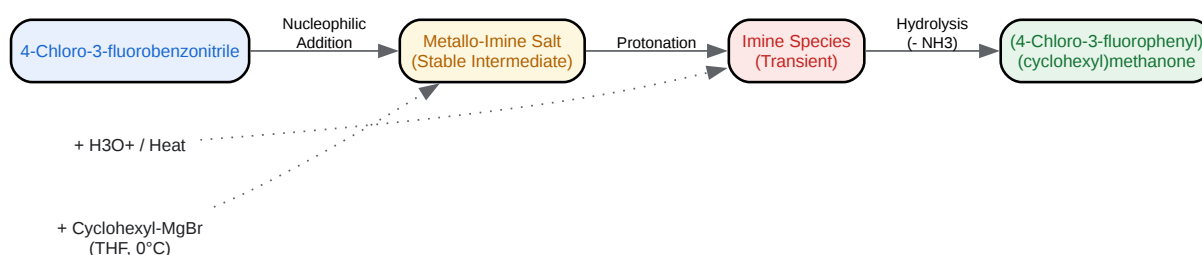
- Starting Materials: 4-Chloro-3-fluorobenzonitrile, Cyclohexylmagnesium bromide (2.0 M in ether/THF).
- Key Intermediate: Metallo-imine salt.

#### Experimental Protocol:

- Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, N<sub>2</sub> inlet, and addition funnel.
- Reagent Prep: Charge the flask with 4-Chloro-3-fluorobenzonitrile (10.0 mmol) and anhydrous THF (50 mL). Cool to 0°C.
- Addition: Add Cyclohexylmagnesium bromide (12.0 mmol, 1.2 eq) dropwise over 20 minutes.
  - Note: A slight excess of Grignard ensures complete consumption of the nitrile.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 3-4 hours. Monitor by TLC (disappearance of nitrile spot).

- Observation: The solution typically turns from clear to a cloudy/yellow suspension (imine salt formation).
- Hydrolysis (Critical Step): Cool back to 0°C. Quench slowly with 3M HCl (30 mL).
  - Mechanism:[1][2][3] This converts the magnesium salt to the imine, which then hydrolyzes to the ketone.
  - Reflux:[4] Heat the biphasic mixture to reflux for 1 hour to ensure complete hydrolysis of the sterically hindered imine.
- Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with sat. NaHCO<sub>3</sub> and Brine. Dry over MgSO<sub>4</sub> and concentrate.

## Reaction Mechanism Visualization



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Caption: Step-wise conversion of nitrile to ketone via stable metallo-imine intermediate, preventing tertiary alcohol byproducts.

## Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

### **<sup>1</sup>H NMR (Predicted, 400 MHz, CDCl<sub>3</sub>)**

The spectrum is distinct due to the coupling between the Fluorine and aromatic protons.

- Aromatic Region (7.0 – 8.0 ppm):
  - ~7.80 (dd, 1H, J=10.5, 2.0 Hz): H2 proton (between Cl and F). The large coupling constant is due to coupling.
  - ~7.70 (dd, 1H, J=8.5, 2.0 Hz): H6 proton (ortho to carbonyl).
  - ~7.50 (t, 1H, J=8.0 Hz): H5 proton (ortho to Cl).
- Aliphatic Region (1.2 – 3.2 ppm):
  - ~3.15 (tt, 1H): Methine proton of the cyclohexyl ring (alpha to carbonyl). Deshielded by the carbonyl anisotropy.
  - ~1.20 – 1.90 (m, 10H): Cyclohexyl methylene envelope.

## IR Spectroscopy

- Key Diagnostic: Strong Carbonyl (C=O) stretch at 1680–1690  $\text{cm}^{-1}$  (Aryl alkyl ketone).
- Absence: Disappearance of the sharp Nitrile (C≡N) peak at ~2230  $\text{cm}^{-1}$ .

## Medicinal Chemistry Applications

The (4-chloro-3-fluorophenyl)(cyclohexyl)methanone structure is not merely an intermediate but a pharmacophore used to optimize drug-target interactions.

- Metabolic Stability: The 4-Cl, 3-F substitution pattern is a classic medicinal chemistry tactic. [5] The fluorine atom blocks the metabolically vulnerable 3-position, while the chlorine blocks the 4-position, significantly increasing the half-life ( ) of the molecule compared to a simple phenyl ring.
- Lipophilic Vector: The cyclohexyl group directs the molecule into large hydrophobic pockets (e.g., the ATP-binding site of kinases).
- Bioisosterism: This scaffold is often used as a bioisostere for:

- N-Cyclohexylbenzamides.
- Diphenyl methanones (where the cyclohexyl replaces one phenyl ring to reduce planarity and improve solubility).

## References

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  - Title: The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  - Source: Chemistry Steps.[1][4]
  - URL:[[Link](#)]
- Analogous Synthesis (Cyclopropyl Variant)
  - Title: Synthesis and Properties of (4-Chloro-3-fluorophenyl)(cyclopropyl)methanone (CAS 898790-06-2).
  - Source: EPA CompTox Chemicals Dashboard.[6]
  - URL:[[Link](#)][6]
- General Protocol for Aryl Ketone Synthesis
  - Title: Addition of Grignard reagents to nitriles to give ketones.[1]
  - Source: Master Organic Chemistry.
  - URL:[[Link](#)]

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